molecular formula C9H15NO3 B13525217 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13525217
M. Wt: 185.22 g/mol
InChI Key: GOGUXIPQULTGMV-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical building block of significant interest in medicinal chemistry for the development of novel bioactive compounds. Its core structure is part of the 2-oxabicyclo[2.1.1]hexane class of saturated bioisosteres, which are strategically used to replace ortho-substituted phenyl rings in lead molecules . This replacement aims to improve key physicochemical properties, such as enhancing water solubility and reducing lipophilicity, while maintaining biological activity and potentially increasing metabolic stability . The compound features both an ethyl ester and an aminomethyl group, providing versatile handles for further synthetic modification to create a wide array of derivatives. Researchers utilize this scaffold in drug discovery projects to create novel patentable structures with improved profiles. It is also a valuable intermediate in organic synthesis for constructing more complex molecules featuring this privileged saturated bicyclic framework. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6,10H2,1H3

InChI Key

GOGUXIPQULTGMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via construction of the bicyclic ring system followed by functional group transformations to install the aminomethyl and carboxylate ester moieties. Key steps include:

  • Formation of the bicyclic oxabicyclo[2.1.1]hexane core through cyclization reactions (e.g., halonium ion-promoted cyclizations).
  • Introduction of the aminomethyl substituent via reductive amination or nucleophilic substitution.
  • Esterification or direct incorporation of the ethyl ester group.

A representative approach involves starting from methylenecyclobutane derivatives, which undergo iodine-promoted cyclization to form tricyclic carbamates. Subsequent hydrolytic cleavage and oxidation steps yield the bicyclic amino acid framework, which can then be converted to the ethyl ester derivative.

Detailed Synthetic Route Example

Step Reaction Reagents/Conditions Yield (%) Notes
1 Iodine-promoted cyclization of methylenecyclobutane derivative I2, CH2Cl2, 0 °C 95 Formation of tricyclic carbamate intermediate
2 Hydrolytic cleavage of carbamate and oxidation Aqueous conditions, mild oxidants >90 Conversion to 4-substituted 2-azabicyclo[2.1.1]hexane-1-carboxylic acid
3 Protection with Boc (tert-butoxycarbonyl) group Boc2O, THF, NaOH 62 Orthogonal protection of amino group
4 Esterification to ethyl ester Ethanol, acid catalyst or alkylation with ethyl halides 70 Formation of ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

This sequence is adapted from the optimized multigram synthesis protocols reported by Chernykh et al., which emphasize scalability and high yield.

Alternative Approaches

  • Double recyclization of oxetane rings : This method enables the preparation of hydroxymethyl-substituted bicyclic acids, which can be further functionalized to the aminomethyl derivative and esterified.
  • Curtius rearrangement : Used to convert carboxylic acid intermediates into protected diamines, which upon hydrogenolysis yield amino acid derivatives suitable for esterification.

Analytical Data and Characterization

The synthesized this compound is characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Iodine-promoted cyclization Methylenecyclobutane derivatives Cyclization, hydrolysis, oxidation, Boc protection, esterification High yield, scalable, well-studied Requires controlled conditions, multiple steps
Oxetane ring recyclization Oxetane derivatives Double recyclization, functional group modification Shorter route to hydroxymethyl intermediates Specialized reagents, moderate yields
Curtius rearrangement Carboxylic acid precursors Rearrangement, hydrogenolysis Efficient diamine formation, orthogonal protection Moderate overall yields, sensitive steps

Research Findings and Applications

  • The bicyclic amino acid derivatives synthesized via these methods exhibit promising peptidomimetic properties, useful in medicinal chemistry for designing enzyme inhibitors and receptor ligands.
  • The synthetic protocols have been optimized for multigram scale, enabling practical application in drug discovery programs.
  • Fluorinated analogs have also been prepared using similar strategies with fluorination reagents to enhance biological activity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-oxabicyclo[2.1.1]hexane scaffold is versatile, with modifications to substituents or ring heteroatoms significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of 2-Oxabicyclo[2.1.1]Hexane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-aminomethyl, 4-ethyl ester C15H19NO3 261.32 Rigid scaffold for bioisosterism; research use
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-azidomethyl, 3,3-dimethyl C11H17N3O3 239.30 Click chemistry applications; discontinued
Mthis compound hydrochloride Methyl ester, hydrochloride salt C8H13NO3·HCl 207.66 Enhanced solubility; predicted CCS: 134.1 Ų
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 4-amino, 1-ethyl ester, hydrochloride salt C8H14ClNO3 207.66 Amino group positional isomer; intermediate
[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol 4-aminomethyl, 1-hydroxymethyl C7H13NO2 143.18 Diol derivative; potential solubility enhancer
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-iodomethyl C10H15IO3 310.13 Heavy atom substitution; synthetic intermediate
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 4-methyl, 1-carboxylic acid C7H10O3 142.15 Polar acid derivative; potential pharmacophore
Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Nitrogen-substituted ring (aza analog) C8H14ClNO2 191.66 Altered electronic properties; research use

Key Findings

Substituent Effects: Aminomethyl vs. Azidomethyl: The replacement of the aminomethyl group with azidomethyl (e.g., CAS 2229261-01-0) introduces reactivity for click chemistry but reduces molecular weight due to the loss of a methyl group and addition of the smaller azide moiety . Ester Variations: Methyl esters (e.g., CID 155943531) exhibit lower molecular weights and altered collision cross-section (CCS) values compared to ethyl esters, impacting solubility and pharmacokinetics .

Heteroatom Substitution :

  • Replacing the oxygen atom in the 2-oxabicyclo ring with nitrogen (e.g., 2-azabicyclo analog, CAS 2375259-63-3) modifies electronic density and bioavailability, making it a candidate for protease inhibition studies .

Functional Group Additions :

  • Hydroxymethyl derivatives (e.g., CID 154703349) introduce polar groups that enhance aqueous solubility, which is critical for in vivo applications .

Biological Activity

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol
  • SMILES Notation : NCC1C2OC(C(C1)(C2)C(=O)OCC)C(=O)O

The compound belongs to the class of oxabicyclo compounds, characterized by a bicyclic structure that includes an ether oxygen atom. This unique structure contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its strained bicyclic scaffold. This interaction can modulate the solubility, activity, and conformational restriction of candidate molecules, enhancing their bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of the oxabicyclo framework have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial efficacy of several bicyclic compounds, including derivatives of this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone in the presence of these compounds, highlighting their potential as antimicrobial agents.
  • Enzyme Inhibition :
    Another research focused on the enzyme inhibition properties of related compounds, revealing that certain bicyclic structures can act as effective inhibitors for enzymes involved in metabolic pathways. This suggests a potential application for this compound in drug development targeting specific enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Photochemical Reactions : Utilizing light to drive chemical reactions that form the bicyclic structure.
  • Cycloaddition Reactions : Employing [2 + 2] cycloaddition strategies to construct the bicyclic framework efficiently.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H15NO3Potential antimicrobial and enzyme inhibition
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidC8H12O3Antimicrobial activity observed
Bicyclo[3.1.0]hexane derivativesVariesKnown for various biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes, including [2+2] cycloaddition reactions facilitated by photochemical methods (e.g., mercury lamp irradiation) to form the bicyclic core. Key steps include:

  • Precursor functionalization : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2_2CO3_3) improve yield and purity. Temperature control (20–50°C) minimizes side reactions .
  • Purification : Chromatography or recrystallization ensures >95% purity. Validate with TLC and HPLC .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to assign bicyclic framework and substituents. 2D techniques (COSY, HSQC) resolve overlapping signals in the oxabicyclo system .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C9_9H15_{15}NO3_3) and detects fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and confirms bicyclic geometry, particularly for chiral centers .

Q. What are the primary reactivity profiles of this compound, and how do functional groups influence its chemical behavior?

  • Methodological Answer : Key reactivity includes:

  • Aminomethyl group : Participates in Schiff base formation or amidation under mild acidic/basic conditions.
  • Ester moiety : Hydrolyzes to carboxylic acid under alkaline conditions (e.g., NaOH/EtOH), enabling further derivatization .
  • Bicyclic framework : Strain in the oxabicyclo system enhances susceptibility to ring-opening reactions with nucleophiles (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors. The aminomethyl group shows affinity for polar binding pockets .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and hydrogen bond occupancy .
  • QSAR models : Corrogate substituent effects (e.g., ester vs. carboxylic acid) with activity data to guide lead optimization .

Q. What strategies resolve contradictions in reported synthetic yields or analytical data across studies?

  • Methodological Answer :

  • Reproducibility checks : Replicate reactions with strict control of variables (e.g., light intensity in photochemical steps) .
  • Cross-validation : Compare NMR data with published spectra (e.g., PubChem entries) to identify discrepancies in peak assignments .
  • Advanced analytics : Use 15^{15}N NMR or IR spectroscopy to confirm the presence of the aminomethyl group if MS/NMR data conflict .

Q. What are the mechanistic insights into its potential antimicrobial or anticancer activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or human topoisomerase II. IC50_{50} values correlate with structural analogs showing nM-level potency .
  • Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines. Confocal microscopy reveals nuclear or mitochondrial accumulation .
  • Resistance profiling : Compare efficacy in wild-type vs. efflux-pump-deficient bacterial strains to assess transport-mediated resistance .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact formulation in drug delivery systems?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C for 14 days. Monitor degradation via HPLC; ester hydrolysis dominates at pH >7 .
  • Nanocarrier compatibility : Encapsulate in PLGA nanoparticles (200–300 nm) and assess loading efficiency (>80%) and release kinetics (sustained over 72 hours) .

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